![molecular formula C8H11NO B14772506 (4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)
(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol is a chiral compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a cyclopentane ring fused to a pyrrole ring, with a hydroxyl group at the 4-position and a methyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a precursor containing both a pyrrole and a cyclopentane moiety. This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the double bonds in the pyrrole ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of fully hydrogenated bicyclic compounds
Substitution: Formation of halogenated derivatives
科学研究应用
(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the bicyclic structure play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.
相似化合物的比较
Similar Compounds
Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.
Pyrrolidine: A saturated five-membered ring containing nitrogen.
Cyclopentapyrrole: A fused bicyclic compound similar to (4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol but without the hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a methyl group on the bicyclic structure. This combination of features contributes to its distinct chemical reactivity and potential biological activity.
属性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol |
InChI |
InChI=1S/C8H11NO/c1-9-4-6-2-3-8(10)7(6)5-9/h4-5,8,10H,2-3H2,1H3 |
InChI 键 |
CBOJDAHETLICBE-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C2CCC(C2=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


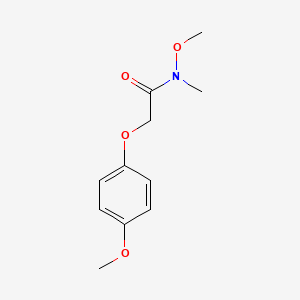
![4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14772442.png)
![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)
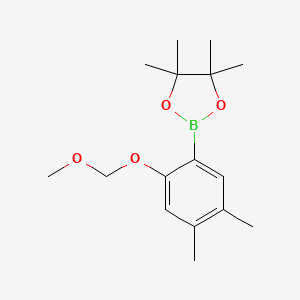

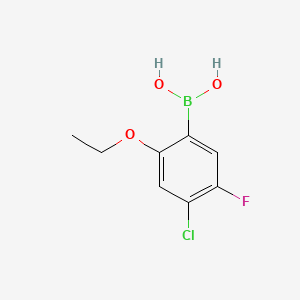
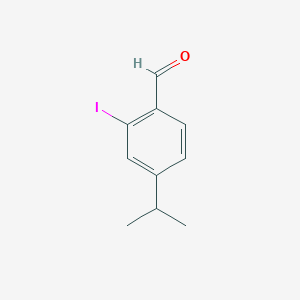
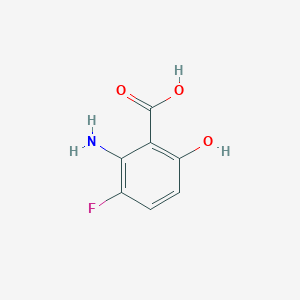
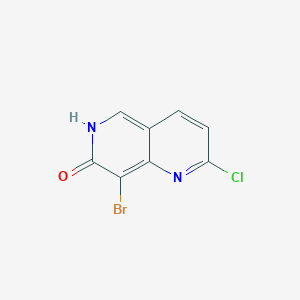

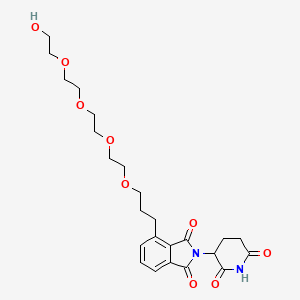
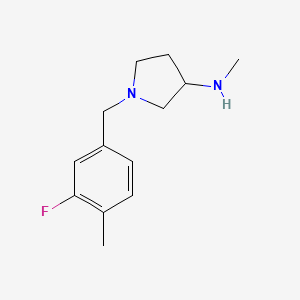
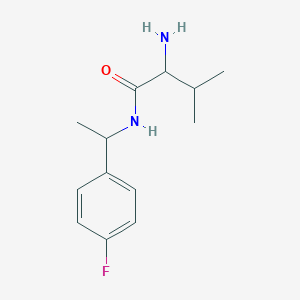
![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)
